

Application Notes and Protocols for N(alpha)-acetylglycyllysyl methyl ester Studies

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Compound of Interest

Compound Name: *N(alpha)-acetylglycyllysyl methyl ester*

Cat. No.: B1665074

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Introduction

N(alpha)-acetylglycyllysyl methyl ester is a dipeptide derivative that serves as a valuable tool in biochemical and pharmacological research. Its structure, featuring a blocked N-terminus and a C-terminal methyl ester, makes it an ideal model substrate for studying the activity of various proteases and peptidases. Understanding the interactions and enzymatic processing of this peptide can provide insights into enzyme kinetics, inhibitor screening, and the biological roles of peptide signaling. These application notes provide detailed protocols for the characterization and study of **N(alpha)-acetylglycyllysyl methyl ester**.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C11H21N3O4	[1]
CAS Number	10236-44-9	[1]
Alternate Name	methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate	[1]

I. Enzymatic Hydrolysis Studies

N(alpha)-acetylglycyllysyl methyl ester is a known substrate for serine proteases such as trypsin and urokinase. The ester and peptide bonds are susceptible to enzymatic cleavage, and the rate of hydrolysis can be monitored to determine enzyme kinetic parameters.

A. Trypsin-Mediated Hydrolysis

Background: Trypsin is a serine protease that specifically cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. The hydrolysis of **N(alpha)-acetylglycyllysyl methyl ester** by trypsin can be studied to determine the catalytic efficiency of the enzyme.

Quantitative Data:

The kinetic parameters for the hydrolysis of a series of N-acetyl-(glycyl)n-L-lysine methyl esters by bovine β -trypsin have been determined. For **N(alpha)-acetylglycyllysyl methyl ester** (where $n=1$), the following kinetic constants were reported.[2]

Substrate	Enzyme	Km (mM)	kcat (s^{-1})	kcat/Km ($s^{-1}M^{-1}$)
N-acetyl-glycyl-L-lysine methyl ester	β -Trypsin	0.29	40.0	1.38×10^5

Data from Ingham, K. C., & Viswanathan, T. S. (1978). The kinetics of hydrolysis of some extended N-aminoacyl-L-lysine methyl esters. Archives of Biochemistry and Biophysics, 186(2), 374-380.

Experimental Protocol: Determination of Trypsin Kinetic Parameters

This protocol outlines a spectrophotometric method to determine the Michaelis-Menten constants for the hydrolysis of **N(alpha)-acetylglycyllysyl methyl ester** by trypsin. The assay is based on the change in absorbance that occurs upon hydrolysis of the ester bond.

Materials:

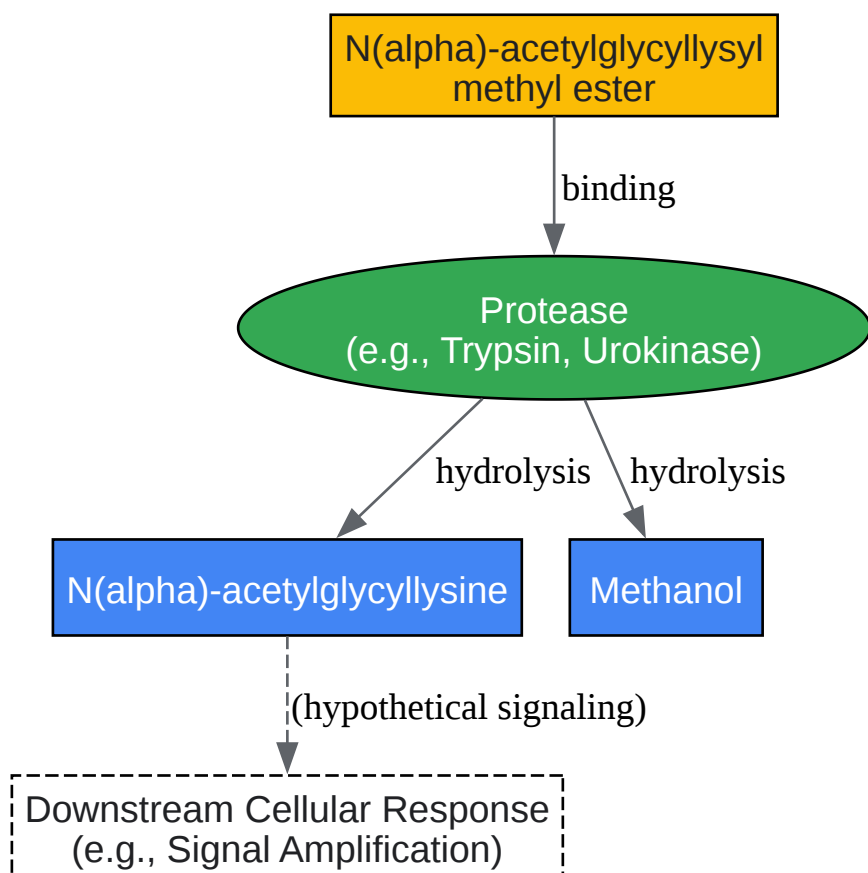
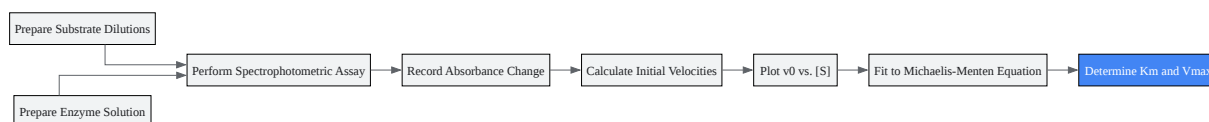
- **N(alpha)-acetylglycyllysyl methyl ester**
- Bovine Trypsin (e.g., TPCK-treated)
- Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)
- Spectrophotometer capable of reading in the UV range (247 nm)
- Quartz cuvettes

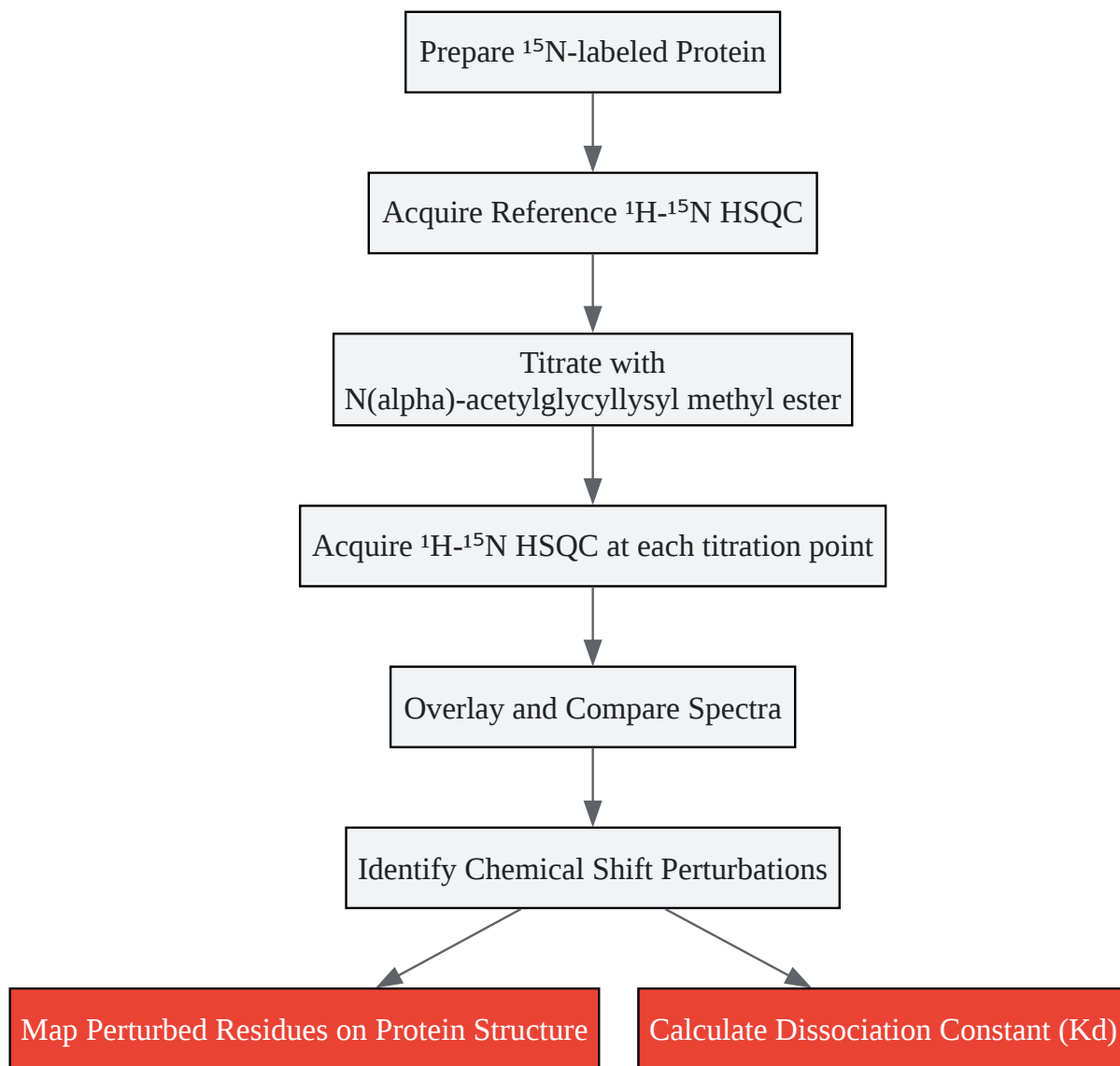
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **N(alpha)-acetylglycyllysyl methyl ester** in the Tris-HCl buffer.
 - Prepare a stock solution of trypsin in 1 mM HCl to prevent autolysis. The exact concentration should be determined by active site titration.
 - Prepare a series of dilutions of the substrate in the Tris-HCl buffer to achieve a range of concentrations bracketing the expected K_m.
- Spectrophotometric Assay:
 - Set the spectrophotometer to 247 nm and equilibrate the temperature to 25°C.
 - To a quartz cuvette, add 1 mL of the substrate solution at a specific concentration.
 - Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
 - Initiate the reaction by adding a small, known amount of the trypsin stock solution.
 - Immediately mix by inversion and start recording the absorbance at 247 nm for 3-5 minutes. The rate of hydrolysis is monitored by the decrease in absorbance.
 - Repeat the measurement for each substrate concentration.

- Perform a control experiment without the enzyme to account for any non-enzymatic hydrolysis.
- Data Analysis:
 - Calculate the initial velocity (v_0) of the reaction from the linear portion of the absorbance vs. time plot for each substrate concentration.
 - Plot the initial velocities against the substrate concentrations.
 - Fit the data to the Michaelis-Menten equation ($v_0 = (V_{\max} * [S]) / (K_m + [S])$) using non-linear regression analysis to determine the values of K_m and V_{\max} .
 - Calculate the catalytic rate constant (k_{cat}) by dividing V_{\max} by the enzyme concentration ($[E]_t$).

Logical Workflow for Kinetic Analysis





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References

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- 2. The kinetics of hydrolysis of some extended N-aminoacyl-L-lysine methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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